3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H17F4NO3 and its molecular weight is 407.365. The purity is usually 95%.
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Scientific Research Applications
Photoactivatable Fluorophores for Super-Resolution Imaging
Research on fluorophore-photochrome dyads, incorporating an oxazine photochrome, provides insights into developing compounds for super-resolution imaging. These compounds are designed to switch reversibly between nonfluorescent and fluorescent states under optical control, offering potential applications in biological imaging and material sciences (Deniz et al., 2012).
Thermal and Acid-catalysed Rearrangements
Studies on the thermal and acid-catalysed rearrangements of dihydro-1,2-oxazines highlight the chemical transformations these compounds can undergo, which could be relevant in synthesizing new chemical entities or intermediates in pharmaceutical research (Faragher & Gilchrist, 1979).
Photoswitchable Fluorescent Dyads
Research into incorporating a BODIPY fluorophore and an oxazine photochrome within the same molecular skeleton highlights the development of photoswitchable fluorescent probes. These are significant for super-resolution imaging of biological samples, demonstrating the role of such compounds in advancing imaging technologies (Deniz et al., 2010).
Enantioselective Construction
The enantioselective construction of compounds with fluorine atoms adjacent to quaternary stereogenic centers showcases the importance of such synthetic strategies in developing molecules with potential therapeutic applications (Ihara et al., 1992).
Antitumor Properties
The synthesis and evaluation of fluorinated benzothiazoles for their cytotoxic properties against various cancer cell lines demonstrate the potential medicinal applications of fluorinated compounds. This research suggests avenues for developing new anticancer agents (Hutchinson et al., 2001).
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-propan-2-yl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3/c1-11(2)26-9-15-16(28-10-26)8-7-14-18(27)17(12-3-5-13(22)6-4-12)20(21(23,24)25)29-19(14)15/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZIBPXYILQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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